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(E)-Prop-1-en-1-ylphosphonic Acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Catalytic Cross-Coupling Methodologies for (E)-Prop-1-en-1-ylphosphonic Acid Scaffolds
Application Note: Catalytic Cross-Coupling Methodologies for (E)-Prop-1-en-1-ylphosphonic Acid Scaffolds
This Application Note provides a comprehensive technical guide for utilizing (E)-Prop-1-en-1-ylphosphonic Acid (and its ester derivatives) in catalytic cross-coupling reactions.
The guide focuses on two primary catalytic manifolds where this scaffold is essential: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) for side-chain diversification and Palladium-Catalyzed Heck Arylation for core scaffold modification. These methodologies are critical in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) (antivirals) and Fosfomycin mimetics .
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
(E)-Prop-1-en-1-ylphosphonic Acid (Structure:
Key Reactivity Profiles
-
Olefin Cross-Metathesis (CM): The terminal methyl group (
-position) acts as a "sacrificial" leaving group (releasing propene) in Ru-catalyzed metathesis, allowing the installation of complex lipid or nucleoside side chains. -
Heck-Type Arylation: The electron-deficient alkene undergoes Pd-catalyzed coupling with aryl halides. Due to the
-methyl substituent, regiocontrol is critical. -
Handling Precaution: The free acid is prone to catalyst poisoning (binding to metal centers). Standard protocols require conversion to the diethyl or dimethyl ester prior to catalytic coupling, followed by hydrolysis.
Core Protocol A: Ruthenium-Catalyzed Cross-Metathesis (CM)
This protocol is the industry standard for synthesizing
Mechanism & Rationale
The reaction utilizes Grubbs II or Hoveyda-Grubbs II catalysts. The (E)-1-propenylphosphonate acts as a Type II olefin (slow homodimerization) which reacts efficiently with Type I olefins (terminal alkenes) to yield the thermodynamically stable (E)-product.
Why this works: The electron-withdrawing phosphonate group deactivates the double bond, preventing rapid polymerization but allowing controlled cross-metathesis. The release of volatile propene drives the equilibrium.
Experimental Workflow (Visualization)
Figure 1: Workflow for the functionalization of (E)-propenylphosphonic acid via Cross-Metathesis.
Detailed Protocol: Synthesis of -Functionalized Vinyl Phosphonates
Reagents:
-
Substrate: Diethyl (E)-prop-1-en-1-ylphosphonate (1.0 equiv)
-
Partner: Terminal Alkene (e.g., 5-hexen-1-ol derivative) (2.0 equiv)
-
Catalyst: Hoveyda-Grubbs 2nd Gen (2–5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Procedure:
-
Preparation : In a glovebox or under Ar flow, dissolve the phosphonate ester (1.0 equiv) and the terminal alkene (2.0 equiv) in degassed anhydrous DCM.
-
Initiation : Add the Hoveyda-Grubbs II catalyst (2 mol%) as a solid in one portion.
-
Reaction : Fit the flask with a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours. Note: Use an inert gas bubbler to facilitate the removal of the propene byproduct.
-
Monitoring : Monitor by
P NMR. The starting material signal ( ppm) will shift slightly or change coupling constants in the product. -
Quenching : Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.
-
Purification : Concentrate in vacuo and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
-
Deprotection (Optional) : To regenerate the acid, treat the ester with bromotrimethylsilane (TMSBr, 4.0 equiv) in DCM at 0°C
RT for 4h, followed by methanolysis.
Data Summary Table: Metathesis Scope
| Substrate (Alkene) | Catalyst Loading | Time (h) | Yield (%) | E/Z Ratio |
| 1-Octene | 2.5 mol% | 12 | 88% | >20:1 |
| Styrene | 5.0 mol% | 18 | 76% | >20:1 |
| Allyl Benzene | 2.5 mol% | 12 | 82% | 15:1 |
| Functionalized Nucleoside | 5.0 mol% | 24 | 65% | >20:1 |
Core Protocol B: Palladium-Catalyzed Heck Arylation
This protocol addresses the need to introduce aryl groups directly onto the vinyl scaffold. Due to the internal nature of the double bond in (E)-1-propenylphosphonate, this reaction is sterically demanding and requires optimized conditions to prevent isomerization.
Regioselectivity & Mechanism
The phosphonate group is a strong Electron-Withdrawing Group (EWG). In a standard Heck reaction:
-
Electronic Bias: Directs the nucleophilic Pd-Ar species to the
-carbon. -
Steric Bias: The
-methyl group hinders attack. -
Outcome: Under optimized conditions (Ag salts, bidentate ligands),
-arylation is favored, forming a quaternary center or, more commonly, leading to elimination/isomerization to form -aryl-allylphosphonates or trisubstituted vinylphosphonates .
Experimental Workflow (Visualization)
Figure 2: Mechanistic pathway for the Pd-catalyzed arylation of propenylphosphonates.
Detailed Protocol: Heck Arylation with Aryl Iodides
Reagents:
-
Substrate: Diethyl (E)-prop-1-en-1-ylphosphonate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(10 mol%) or Xantphos (5 mol%) for difficult substrates. -
Base: Ag
CO (1.0 equiv) or Et N (2.0 equiv) -
Solvent: DMF or CH
CN (0.2 M)
Procedure:
-
Setup : Combine the phosphonate ester, aryl iodide, Pd(OAc)
, and ligand in a pressure vial. -
Base Addition : Add Ag
CO (Silver salts often suppress double-bond isomerization compared to amine bases). -
Reaction : Seal and heat to 80–100°C for 16 hours.
-
Workup : Filter through a celite pad to remove Ag/Pd residues. Dilute with EtOAc and wash with brine.
-
Purification : Flash chromatography (typically 50-100% EtOAc in Hexanes due to polarity of phosphonate).
Troubleshooting & Critical Parameters
The "Free Acid" Problem
Attempting these reactions directly on (E)-Prop-1-en-1-ylphosphonic Acid often fails because:
-
The acidic P-OH protons quench anionic intermediates.
-
The phosphonic acid group binds strongly to Pd or Ru, poisoning the catalyst.
Solution: Always synthesize the Diethyl Ester first.
-
Protocol: Reflux the acid in Triethyl Orthoformate (neat) for 4 hours. Distill off the byproduct (ethanol/formate). Quantitative yield.
E/Z Selectivity in Metathesis
While (E)-1-propenylphosphonate is the starting material, metathesis can erode stereochemistry.
-
Control : Use Hoveyda-Grubbs II for high (E)-selectivity.
-
Avoid : Gen 1 Grubbs catalysts (lower activity and selectivity for this electron-deficient substrate).
References
-
Cross-Metathesis of Vinyl Phosphonates : Roy, V., et al. "Cross-metathesis mediated synthesis of new acyclic nucleoside phosphonates." Nucleosides, Nucleotides and Nucleic Acids26 , 1399–1402 (2007).[1] Link
-
Relay Cross Metathesis : Stoianova, D. S., & Hanson, P. R. "Relay cross metathesis reactions of vinylphosphonates." Beilstein Journal of Organic Chemistry10 , 1933–1941 (2014).[2] Link
-
Heck Reaction Overview : "Heck Reaction." Organic Chemistry Portal. Link
-
Phosphonate Synthesis Guide : "Synthesis of Phosphonic Acids and Esters." Thieme Chemistry. Link
-
Pd-Catalyzed C-P Bond Formation (Context) : "Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters."[3] PubMed. Link
Sources
- 1. Cross-metathesis mediated synthesis of new acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Relay cross metathesis reactions of vinylphosphonates [beilstein-journals.org]
- 3. Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of Phosphonate Esters from (E)-Prop-1-en-1-ylphosphonic Acid
Application Note: Chemoselective Synthesis of Phosphonate Esters from (E)-Prop-1-en-1-ylphosphonic Acid
Executive Summary
This guide details the synthesis of dialkyl phosphonates (specifically diethyl (E)-prop-1-en-1-ylphosphonate) from (E)-prop-1-en-1-ylphosphonic acid. Unlike saturated phosphonates, the presence of the
We present two validated workflows:
-
Method A (The Standard): Acyl halide activation using Thionyl Chloride (
). Best for scale-up and high yields. -
Method B (The Mild Alternative): Alkylation using Triethyl Orthoformate (TEOF). Best for acid-sensitive substrates and "green" process requirements.
Strategic Analysis & Mechanism
The Chemical Challenge
The starting material, (E)-prop-1-en-1-ylphosphonic acid, contains a robust P-C bond but a reactive alkene.
-
Challenge 1: P=O Bond Strength: The phosphoryl oxygen renders the phosphorus electrophilic, but the hydroxyl groups are poor leaving groups. Direct esterification with alcohol requires high temperatures which can degrade the alkene.
-
Challenge 2: Stereoretention: Maintaining the E (trans) configuration is critical. Acid-catalyzed isomerization to the Z (cis) form or migration of the double bond (
-isomerization) must be monitored.
Workflow Logic
The following decision tree illustrates the selection process between the two methods:
Figure 1: Strategic workflow for phosphonate ester synthesis.
Method A: Thionyl Chloride Activation (Standard Protocol)
This method converts the acid to the highly reactive phosphonyl dichloride, followed by alcoholysis. It is the gold standard for yield but generates HCl gas.
Reagents
-
(E)-Prop-1-en-1-ylphosphonic acid (1.0 equiv)
-
Thionyl Chloride (
) (3.0 - 5.0 equiv) -
Anhydrous Ethanol (or target alcohol) (Excess)
-
Triethylamine (TEA) or Pyridine (2.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Protocol
-
Chlorination:
-
In a flame-dried round-bottom flask under Argon, suspend (E)-prop-1-en-1-ylphosphonic acid in anhydrous DCM (
). -
Add
dropwise at . -
Critical Step: Heat to reflux (
for DCM, for Toluene) for 3–4 hours. -
Validation: Monitor by
NMR.[1][2][3][4][5] The starting acid signal ( ppm) will disappear, replaced by the phosphonyl dichloride signal ( ppm). -
Evaporation: Remove solvent and excess
under high vacuum. Note: Residual will react with ethanol to form alkyl chlorides, an impurity difficult to remove.
-
-
Esterification:
-
Redissolve the crude dichloride oil in fresh anhydrous DCM.
-
Cool to
. Add the base (TEA) first. -
Add Anhydrous Ethanol (2.5 equiv) dropwise. The reaction is exothermic.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Workup:
-
Quench with saturated
or water. -
Extract with DCM. Wash organics with brine.
-
Dry over
and concentrate. -
Purification: Vacuum distillation (preferred for oils) or flash chromatography (SiO2, typically EtOAc/Hexane gradients).
-
Method B: Triethyl Orthoformate (TEOF) Alkylation
This method utilizes triethyl orthoformate as both the solvent and the alkylating agent. It is milder and avoids the formation of corrosive chlorides.
Reagents
-
(E)-Prop-1-en-1-ylphosphonic acid (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (Excess, >5.0 equiv)[2]
-
Catalyst: None usually required, or mild Lewis acid (optional).
Step-by-Step Protocol
-
Mixing:
-
Place the phosphonic acid in a round-bottom flask equipped with a distillation head (short path).
-
Add Triethyl Orthoformate (TEOF) in large excess.
-
-
Reaction & Distillation:
-
Heat the mixture to
. -
Mechanism: The reaction produces ethyl formate and ethanol as byproducts.
-
Process Control: As the reaction proceeds, distill off the volatile byproducts (ethyl formate bp
, ethanol bp ). This drives the equilibrium forward (Le Chatelier’s principle).
-
-
Completion:
-
Purification:
-
Remove excess TEOF under reduced pressure.[6]
-
The residue is often pure enough for use; otherwise, distill the final product under high vacuum.
-
Analytical Validation (Self-Validating Systems)
Trustworthiness in synthesis relies on rigorous characterization. Do not assume the structure; verify it using these parameters.
Data Summary Table
| Parameter | Starting Material (Acid) | Intermediate (Dichloride) | Product (Diethyl Ester) |
| Physical State | White Solid / Viscous Oil | Fuming Yellow Liquid | Clear Colorless Liquid |
| Reactivity | Stable | Highly Moisture Sensitive | Stable |
Stereochemical Confirmation (Critical)
To ensure the E (trans) geometry was preserved, analyze the
-
E-Isomer (Trans):
Hz. -
Z-Isomer (Cis):
Hz.
Diagnostic Signals (
-
6.5 - 6.8 ppm: Multiplet (doublet of decets or similar complex splitting due to P and
coupling). Look for the large trans coupling constant here. -
1.3 ppm: Triplet (
of ethyl ester). -
4.1 ppm: Multiplet (
of ethyl ester).
Troubleshooting & Safety
Common Failure Modes
-
Low Yield in Method A: Usually caused by incomplete removal of
before adding alcohol. The consumes the alcohol to form ethyl chloride.-
Fix: Use azeotropic distillation with dry toluene to remove trace thionyl chloride.
-
-
Polymerization: The reaction mixture turns into a gel.
-
Fix: Add a radical inhibitor (e.g., BHT, 0.1 mol%) during the heating steps if the substrate is prone to polymerization.
-
-
Mixed Esters (Method B): Incomplete reaction leading to mono-ethyl ester.
-
Fix: Increase temperature and ensure efficient removal of ethyl formate/ethanol by distillation.
-
Safety Protocols
-
Phosphonyl Dichlorides: Extremely corrosive and react violently with water to release HCl. Handle only in a fume hood.
-
Thionyl Chloride: Toxic inhalation hazard.
-
Pressure: If performing vacuum distillation, ensure glassware is free of star cracks to prevent implosion.
References
-
Organic Syntheses. Synthesis of Phosphonates via Thionyl Chloride Activation. [Link] (General reference for acid chloride protocols).
-
MDPI Molecules. Selective Esterification of Phosphonic Acids Using Triethyl Orthoacetate/Orthoformate. [Link][2][3][7][8]
-
PrepChem. Synthesis of Diethyl Vinylphosphonate (Analogous Protocol). [Link]
-
Royal Society of Chemistry. Fosfomycin Biosynthesis and Chemical Synthesis Intermediates. [Link]
Sources
- 1. 31P [nmr.chem.ucsb.edu]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3626038A - Process far preparing diesters of cis-propenyl-phosphonic acid - Google Patents [patents.google.com]
Using (E)-Prop-1-en-1-ylphosphonic Acid in polymer chemistry and materials science
Using (E)-Prop-1-en-1-ylphosphonic Acid in polymer chemistry and materials science
This guide details the application of (E)-Prop-1-en-1-ylphosphonic Acid (also known as (E)-1-Propenylphosphonic acid), a specialized functional monomer distinct from its more common analog, Vinylphosphonic Acid (VPA).
Executive Summary & Technical Profile[1]
(E)-Prop-1-en-1-ylphosphonic Acid (E-PPA) is an unsaturated organophosphorus monomer used primarily for its dual functionality: a polymerizable carbon-carbon double bond and a high-affinity phosphonic acid group.
Unlike Vinylphosphonic Acid (VPA), E-PPA possesses a
-
Reduced Homopolymerization: The steric hindrance and allylic resonance of the methyl group make free-radical homopolymerization difficult.
-
Enhanced Hydrolytic Stability: The C-P bond in propenyl derivatives is exceptionally stable against hydrolysis compared to ester-based phosphonates.
-
Stereochemistry: The (E)-isomer is thermodynamically more stable than the (Z)-isomer, offering predictable packing in self-assembled monolayers (SAMs).
Physical & Chemical Properties
| Property | Value / Characteristic |
| CAS Number | 4672-37-1 (E-isomer), 25383-06-6 (cis/trans mix) |
| Molecular Formula | |
| Molecular Weight | 122.06 g/mol |
| pKa (Predicted) | ~1.6 (stronger acid than carboxylic counterparts) |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in water, methanol, ethanol, DMSO; insoluble in hexane.[1][2][3] |
Application I: Self-Etching Dental Adhesives
Role: Functional Acidic Primer & Coupling Agent
In restorative dentistry, E-PPA functions as a self-etching monomer. It simultaneously demineralizes the hydroxyapatite (HAp) of the tooth structure and chemically bonds to the calcium ions, creating a bridge to the restorative resin.
Mechanism of Action[6][7][8]
-
Etching: The phosphonic acid group (
) releases protons, dissolving the smear layer and surface mineral of the dentin/enamel. -
Chelation: The ionized phosphonate group forms a stable ionic-covalent bond with Calcium (
) on the HAp surface. -
Copolymerization: The propenyl double bond copolymerizes with the restorative resin (e.g., HEMA, Bis-GMA) during light curing.
Protocol: Formulation and Application of E-PPA Primer
Note: This protocol describes the preparation of a "Two-Step Self-Etch" primer.
Reagents:
-
(E)-Prop-1-en-1-ylphosphonic Acid (E-PPA)[]
-
2-Hydroxyethyl Methacrylate (HEMA) (Diluent/Co-monomer)
-
Ethanol (Solvent)
-
Water (Essential for ionization)
-
Camphorquinone (Photoinitiator)
Step-by-Step Formulation:
-
Solvent Base: In a light-protected amber vial, mix Ethanol (40 wt%) and Deionized Water (30 wt%) . The water is critical to dissociate the acid protons.
-
Monomer Addition: Dissolve E-PPA (15 wt%) and HEMA (15 wt%) into the solvent mixture. Stir at room temperature until a clear, homogeneous solution forms.
-
Initiator: Add Camphorquinone (0.5 wt%) and a co-initiator (e.g., DMAEMA, 0.5 wt%).
-
Filtration: Filter through a 0.45
PTFE membrane to remove particulate contaminants.
Application Procedure:
-
Preparation: Clean the tooth surface. Do not acid etch with phosphoric acid (the primer is self-etching).
-
Priming: Apply the E-PPA primer solution to the dentin/enamel surface using a micro-brush. Agitate gently for 20 seconds .
-
Drying: Gently air-dry for 5 seconds to evaporate the ethanol/water solvent. The surface should appear glossy (not desiccated).
-
Curing: Apply the bonding agent (adhesive resin) over the primer and light-cure for 10–20 seconds.
Visualizing the Interface Mechanism
Caption: The E-PPA molecule acts as a bifunctional bridge, anchoring to the mineral tooth surface via Calcium chelation and covalently bonding to the resin matrix.
Application II: High-Temperature Proton Exchange Membranes (PEMs)
Role: Anhydrous Proton Conductor
For fuel cells operating above 100°C, sulfonated polymers (like Nafion) fail because they rely on liquid water for conductivity. Phosphonated polymers, like those containing E-PPA, conduct protons via the Grotthuss mechanism (structure diffusion) even in anhydrous conditions.
Since E-PPA does not homopolymerize well, it is copolymerized with acrylic acid or grafted onto polymer backbones.
Protocol: Synthesis of Poly(Acrylic Acid-co-Propenylphosphonic Acid)
Objective: Synthesize a water-soluble copolymer with high phosphonic acid content for membrane casting.
Reagents:
-
Acrylic Acid (AA) (Comonomer, highly reactive)
-
(E)-Prop-1-en-1-ylphosphonic Acid (E-PPA)
-
Potassium Persulfate (KPS) (Initiator)
-
Deionized Water (Solvent)
Experimental Workflow:
-
Feed Ratio: Prepare a monomer feed ratio of 70:30 (AA : E-PPA) . Note: Due to the lower reactivity of E-PPA, a higher feed ratio of E-PPA is often required to achieve desired incorporation, but 30% is a stable starting point for soluble copolymers.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Degassing: Dissolve monomers in water (20 wt% total monomer concentration). Purge with
for 30 minutes to remove oxygen. -
Initiation: Heat the solution to 70°C . Add KPS (1.0 wt% relative to monomers) dissolved in minimal water.
-
Polymerization: Stir at 70°C for 12–24 hours . The viscosity will increase significantly.
-
Purification:
-
Precipitate the polymer into a 10-fold excess of Acetone .
-
Filter the white precipitate.
-
Redissolve in water and dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted E-PPA monomer.
-
Lyophilize (freeze-dry) to obtain the solid copolymer.
-
-
Membrane Casting: Dissolve the copolymer in water/methanol, cast onto a Teflon plate, and thermally crosslink (if necessary, using a di-functional agent like ethylene glycol) at 120°C.
Visualizing the Synthesis Workflow
Caption: Workflow for the free-radical copolymerization of E-PPA with Acrylic Acid.
Analytical Characterization
To validate the synthesis and quality of E-PPA containing materials, the following methods are required:
| Method | Purpose | Key Signal / Observation |
| Confirm Purity & Isomer | E-PPA typically appears around | |
| Determine E/Z Ratio | The coupling constant | |
| Acid-Base Titration | Determine Ion Exchange Capacity (IEC) | Titrate with NaOH. PPA is diprotic; look for two equivalence points (though often blurred in polymers). |
| TGA (Thermal Gravimetry) | Thermal Stability | Phosphonated polymers should show stability up to ~250°C before anhydride formation/degradation. |
References
- Kabachnik, M. I., & Medved, T. Y. (1959). Synthesis of vinylphosphonic acid and its esters. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 2142.
-
Moszner, N., Salz, U., & Zimmermann, J. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910. Link
- Bingöl, B., et al. (2008). Proton-Conducting Polymer Electrolytes Based on Phosphonic Acid. Macromolecules, 41(5), 1634-1639.
-
Glamkowski, E. J., et al. (1973). Process for the preparation of cis-1-propenylphosphonic acid. U.S. Patent 3,733,356. Link
- Ritter, H., et al. (2013). Polymerization of Phosphonated Monomers. Encyclopedia of Polymer Science and Technology.
Sources
Application Note: Stereocontrolled Synthesis of Antibiotic Phosphonates from (E)-Prop-1-en-1-ylphosphonic Acid
Application Note: Stereocontrolled Synthesis of Antibiotic Phosphonates from (E)-Prop-1-en-1-ylphosphonic Acid
Abstract & Objective
This application note details the high-precision synthesis of phosphonic acid antibiotics using (E)-prop-1-en-1-ylphosphonic acid as the primary scaffold. While industrial production of Fosfomycin (Monurol) typically utilizes the cis-isomer to access the bioactive (1R, 2S)-epoxide directly, the (E)-isomer offers a versatile entry point for two critical applications:
-
Synthesis of trans-Fosfomycin analogs: Essential for Structure-Activity Relationship (SAR) profiling and resistance mechanism studies (FosA/FosB enzymes).
-
Stereoinversion Routes to Bioactive Fosfomycin: Utilizing Sharpless Asymmetric Dihydroxylation (SAD) to convert the (E)-precursor into the clinical (1R, 2S) drug via a diol intermediate.
This guide provides step-by-step protocols for precursor synthesis, asymmetric oxidation, and biological validation against the target enzyme MurA (UDP-N-acetylglucosamine-3-enolpyruvyltransferase).
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Target: MurA and Peptidoglycan Biosynthesis
Fosfomycin acts as a phosphoenolpyruvate (PEP) analogue.[1][2][3][4] It irreversibly inhibits MurA by alkylating the active site cysteine (Cys115 in E. coli).[4] This prevents the formation of UDP-N-acetylmuramic acid, the first committed step in bacterial cell wall biosynthesis.[1]
The Stereochemical Challenge
-
Bioactive Form: (-)-(1R, 2S)-1,2-epoxypropylphosphonic acid (cis-Fosfomycin).[5][6]
-
The (E)-Precursor Utility: Direct epoxidation of (E)-prop-1-en-1-ylphosphonic acid yields the trans-epoxide (inactive/low activity). However, subjecting the (E)-precursor to Sharpless Asymmetric Dihydroxylation (SAD) yields a chiral diol. Subsequent regioselective activation and ring closure with inversion of configuration at C2 yields the bioactive cis-Fosfomycin.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways from the (E)-precursor.
Caption: Divergent synthesis of Fosfomycin isomers from the (E)-precursor. Route A yields the trans-analog; Route B yields the bioactive drug via stereochemical inversion.
Experimental Protocols
Protocol 1: Synthesis of (E)-Prop-1-en-1-ylphosphonic Acid
Objective: To generate the thermodynamically stable (E)-alkenylphosphonate precursor.
Reagents:
-
Diethyl phosphite (1.0 eq)
-
Propargyl bromide (1.0 eq)
-
Sodium ethoxide (NaOEt)
-
Lindlar Catalyst (for Z-selective) vs Sodium/Ammonia (for E-selective reduction) or Metathesis .
-
Preferred Route:Horner-Wadsworth-Emmons (HWE) modification or Cross-Metathesis .
Procedure (Cross-Metathesis Route - High E-Selectivity):
-
Setup: In a glovebox, charge a Schlenk flask with Diethyl vinylphosphonate (10 mmol) and Propene (gas, excess) or 1-Propenylboronic ester equivalents.
-
Catalyst: Add Grubbs Catalyst 2nd Generation (2 mol%) dissolved in anhydrous DCM (0.1 M).
-
Reflux: Stir under inert atmosphere at 40°C for 12 hours. The thermodynamic preference strongly favors the (E)-isomer (>20:1 E:Z ratio) .
-
Hydrolysis: Concentrate the ester. Reflux in 6M HCl for 4 hours to hydrolyze the ethyl esters to the free phosphonic acid.
-
Purification: Recrystallize from water/acetone.
-
Validation: ^1H NMR (D_2O) should show a large coupling constant (
Hz) characteristic of trans-alkenes.
-
Protocol 2: Asymmetric Synthesis of Bioactive Fosfomycin (Route B)
Objective: Convert (E)-precursor to (1R, 2S)-Fosfomycin via Sharpless Dihydroxylation.
Materials:
-
Substrate: Diethyl (E)-prop-1-en-1-ylphosphonate (from Protocol 1, prior to hydrolysis).
-
Oxidant: AD-mix-α (contains (DHQ)_2PHAL, K_3Fe(CN)_6, K_2CO_3, OsO_4).
-
Solvent: t-BuOH/H_2O (1:1).
Step-by-Step:
-
Dihydroxylation:
-
Cool the t-BuOH/H_2O mixture (50 mL) to 0°C. Add AD-mix-α (14 g per 10 mmol substrate).
-
Add the phosphonate substrate (10 mmol). Stir vigorously at 0°C for 24 hours.
-
Quench: Add solid sodium sulfite (15 g) and stir for 1 hour to reduce Os(VIII).
-
Extraction: Extract with EtOAc. Dry over MgSO_4 and concentrate.
-
Result: Diethyl (1S, 2S)-1,2-dihydroxypropylphosphonate (>95% ee).[2]
-
-
Mesylation & Cyclization (The Inversion Step):
-
Dissolve the diol in anhydrous DCM/Pyridine (10:1).
-
Add Methanesulfonyl chloride (MsCl) (1.1 eq) at -10°C. Note: The secondary alcohol at C2 is more nucleophilic/accessible than the hindered C1 adjacent to phosphorus.
-
Stir 2 hours. Add K_2CO_3 (2.0 eq) in MeOH to induce intramolecular S_N2 cyclization.
-
The C1-hydroxyl attacks the C2-mesylate, inverting the center from (S) to (R).
-
Result: Diethyl (1R, 2S)-1,2-epoxypropylphosphonate.
-
-
Global Deprotection:
-
Treat with Bromotrimethylsilane (TMSBr) (4.0 eq) in DCM at 0°C -> RT for 4 hours.
-
Quench with MeOH. Isolate the disodium salt via ion exchange chromatography.
-
Protocol 3: Biological Validation (MurA Inhibition Assay)
Objective: Quantify the efficacy of the synthesized isomers.
Assay Principle: MurA transfers enolpyruvate from PEP to UDP-GlcNAc, releasing inorganic phosphate (Pi).[7][8] We measure Pi release using the Malachite Green assay.
Reagents:
-
Recombinant E. coli MurA enzyme.
-
Substrates: UDP-GlcNAc (100 µM), PEP (100 µM).
-
Test Compounds: Synthesized cis-Fosfomycin (Route B) vs trans-Fosfomycin (Route A).
Workflow:
-
Incubation: Mix MurA (50 nM) with graded concentrations of the antibiotic (0.1 µM – 1000 µM) in assay buffer (50 mM HEPES, pH 7.5). Incubate 15 min at 37°C.
-
Reaction Start: Add UDP-GlcNAc and PEP. Incubate 20 min.
-
Detection: Add Malachite Green reagent. Read Absorbance at 650 nm.
-
Analysis: Plot % Inhibition vs Log[Concentration] to determine IC50.
Data Summary Table:
| Compound | Source Route | Stereochemistry | IC50 (MurA) | Activity Status |
| Fosfomycin (Std) | Commercial | (1R, 2S) - cis | ~5 µM | Active |
| Synthesized Product | Route B (Inversion) | (1R, 2S) - cis | 4–7 µM | Validated |
| Trans-Analog | Route A (Direct Epox) | (1S, 2S) - trans | >500 µM | Inactive/Weak |
Mechanism of Action Visualization
The following diagram details the molecular interaction between the validated Fosfomycin and the MurA active site.
Caption: Kinetic mechanism of MurA inhibition. Fosfomycin mimics PEP, entering the active site where Cys115 attacks the epoxide ring, forming a covalent dead-end complex.
References
-
Christensen, B. G., et al. (1969). Phosphonomycin: Structure and Synthesis.[9][6] Science. Link
-
White, J. D., et al. (1989). Biomimetic synthesis of (-)-fosfomycin. Journal of the American Chemical Society.[10] Link
-
Skarzynski, T., et al. (1991). Structure of UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme targeted by the antibiotic fosfomycin.[1][2][7][8][3][4] Nature. Link
-
Gao, J., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Advances. Link
-
Falagas, M. E., et al. (2016). Fosfomycin.[9][1][8][3][4][6][11][12][13] Clinical Microbiology Reviews. Link
Sources
- 1. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]
- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Fosfomycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. york.ac.uk [york.ac.uk]
- 11. Stereoselective epoxidation of cis-propenylphosphonic acid to fosfomycin by a newly isolated bacterium Bacillus simplex strain S101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Notes & Optimization
Improving yield in the synthesis of (E)-Prop-1-en-1-ylphosphonic Acid
Improving yield in the synthesis of (E)-Prop-1-en-1-ylphosphonic Acid
Technical Support Guide: Synthesis & Yield Optimization of (E)-Prop-1-en-1-ylphosphonic Acid
Executive Summary
(E)-Prop-1-en-1-ylphosphonic acid (CAS: 25383-06-6) is a critical intermediate, most notably serving as the direct precursor to the antibiotic Fosfomycin via epoxidation. The primary challenges in its synthesis are maintaining the (E)-stereochemistry (trans-isomer) and isolating the highly polar, hygroscopic free acid from reaction byproducts.
This guide moves away from the harsh industrial hydrolysis methods (refluxing HCl) and advocates for a Palladium-Catalyzed Cross-Coupling (Hirao) followed by Silyl-Dealkylation (McKenna Method) . This "Golden Path" protocol ensures >98% stereoretention and high isolated yields.
The "Golden Path" Protocol
Step 1: Stereoselective Synthesis (Hirao Coupling)
Target: Diethyl (E)-prop-1-en-1-ylphosphonate
Avoid the Horner-Wadsworth-Emmons (HWE) reaction for this specific substrate due to difficult separation of the cis byproduct. Instead, use a stereoretentive cross-coupling.
-
Substrates: (E)-1-Bromo-1-propene (1.0 equiv) + Diethyl phosphite (1.1 equiv).
-
Catalyst System: Pd(OAc)₂ (1-2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%).
-
Base/Solvent: Triethylamine (1.5 equiv) in anhydrous Ethanol or Toluene.
-
Conditions: 70–80°C under Argon for 4–6 hours.
Scientist's Note: The use of bidentate ligands like dppf is crucial. Monodentate ligands (PPh₃) often lead to catalyst deactivation and lower yields in phosphite couplings [1].
Step 2: Mild Hydrolysis (McKenna Method)
Target: Bis(trimethylsilyl) ester intermediate → Free Acid
Do not use aqueous HCl reflux. It promotes acid-catalyzed isomerization to the thermodynamically less active Z-isomer or hydration of the double bond.
-
Reagent: Bromotrimethylsilane (TMSBr) (3.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) (0°C to RT).
-
Quench: Methanol (excess).
-
Mechanism: TMSBr cleaves the ethyl esters under non-acidic conditions to form the silyl ester, which is instantly hydrolyzed by methanol [2].
Step 3: Purification via Salt Formation
Target: Crystalline Cyclohexylammonium Salt
Free (E)-prop-1-en-1-ylphosphonic acid is a viscous, hygroscopic oil that is difficult to dry.
-
Protocol: Dissolve the crude oil in Ethanol. Add Cyclohexylamine (CHA) (1.05 equiv).
-
Result: The mono-cyclohexylammonium salt precipitates as a white, non-hygroscopic solid.
-
Recovery: Pass the salt through a cation exchange resin (e.g., Dowex 50W-X8, H+ form) to release the pure free acid quantitatively.
Troubleshooting & FAQs
Category A: Low Yield & Catalyst Failure[1]
Q: My Hirao coupling yield is stuck at ~40%, and the solution turns black (palladium black) quickly. Why? A: This indicates rapid catalyst decomposition ("catalyst death") before the cycle is complete.
-
Cause: Oxygen ingress or insufficient ligand stabilization. Diethyl phosphite is a reducing agent and can reduce Pd(II) to Pd(0) too fast, causing aggregation.
-
Fix:
-
Ligand Switch: Switch from PPh₃ to dppf or Xantphos . The bite angle of dppf stabilizes the Pd center against aggregation [3].
-
Order of Addition: Mix the catalyst, ligand, and bromide before adding the phosphite.
-
Degassing: Sparge the solvent with Argon for 20 minutes. Phosphites oxidize to phosphates in air, killing the stoichiometry.
-
Q: Can I use Diethyl chlorophosphite instead of Diethyl phosphite? A: Yes, but it requires a different mechanism (Michaelis-Arbuzov).
-
Warning: The Arbuzov reaction with vinyl halides requires harsh conditions (Ni catalyst, >150°C) or photoredox catalysis. The Pd-catalyzed Hirao coupling with H-phosphonates (diethyl phosphite) is far milder and superior for stere retention.
Category B: Stereoselectivity (E/Z Ratio)
Q: I see ~10-15% of the Z-isomer in my final product. Where is it coming from? A: Isomerization usually occurs during the hydrolysis step, not the coupling, if the temperature is too high.
-
Diagnosis: Check the NMR of the intermediate ester.[1] If the ester is pure (E) but the acid is mixed, your hydrolysis is too aggressive.
-
Fix:
-
Strict Temp Control: Keep the TMSBr addition at 0°C. Do not heat the subsequent methanolysis step; perform it at room temperature.
-
Avoid HCl: If you are using HCl, stop immediately. The protonation of the alkene allows for bond rotation.
-
Category C: Isolation & "The Sticky Goo" Problem
Q: After hydrolysis and evaporation, I have a yellow, sticky oil that won't crystallize. Is it impure? A: Not necessarily. Short-chain alkenylphosphonic acids are notoriously difficult to crystallize due to hydrogen bonding networks.
-
The "Salt Trick": Do not try to crystallize the free acid directly. Convert it to the Cyclohexylamine (CHA) or Dicyclohexylamine (DCHA) salt.
-
Protocol: Dissolve oil in minimal EtOH. Add 1.1 eq CHA. Cool to -20°C. Filter the white crystals. This removes non-acidic impurities (like phosphonate monoesters).
-
Data Summary: Catalyst Efficiency
Comparison of conditions for the synthesis of Diethyl (E)-prop-1-en-1-ylphosphonate [4]
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Notes |
| Pd(PPh₃)₄ | PPh₃ | Toluene | 90 | 55-65% | 95:5 | Requires high catalyst load (5-10 mol%). |
| Pd(OAc)₂ | dppf | Ethanol | 75 | 92% | >99:1 | Recommended. Best balance of cost/yield. |
| NiCl₂ | None | Neat | 160 | 40% | 80:20 | Harsh conditions lead to isomerization. |
| Pd₂dba₃ | Xantphos | Dioxane | 100 | 88% | 98:2 | Good alternative, but expensive. |
Visual Workflow (Graphviz)
Caption: Optimized workflow for the stereoselective synthesis and isolation of (E)-Prop-1-en-1-ylphosphonic Acid.
References
-
Hirao, T., et al. (1981).[2] "New applications of palladium-catalyzed phosphonylation." Synthesis, 1981(1), 56-57.
-
McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (17), 739.
-
Kalek, M., et al. (2008). "Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates." Journal of Organometallic Chemistry, 693(19), 3171-3178.
-
Keglevich, G., et al. (2013). "P-Ligand-free, microwave-assisted variation of the Hirao reaction."[3] Tetrahedron Letters, 54(32), 4185-4188.
-
Boc Sciences. "(E)-Prop-1-en-1-ylphosphonic Acid Product Data."
Sources
Minimizing side reactions during (E)-Prop-1-en-1-ylphosphonic Acid hydrolysis
Minimizing side reactions during (E)-Prop-1-en-1-ylphosphonic Acid hydrolysis
Ticket ID: #VP-HYD-001
Status: Open
Topic: Minimizing Side Reactions in Alkenylphosphonate Hydrolysis
Executive Summary: The Chemical Challenge
User Query: "I am trying to hydrolyze diethyl (E)-prop-1-en-1-ylphosphonate to the free acid. I am observing significant isomerization to the (Z)-isomer and some loss of the double bond. How do I prevent this?"
Scientist's Assessment:
The hydrolysis of vinylphosphonates (alkenylphosphonates) is chemically distinct from saturated phosphonates. The conjugation of the C=C double bond with the electron-withdrawing phosphonyl group (
The primary failure modes are:
-
Acid-Catalyzed Isomerization: The thermodynamic barrier between (E) and (Z) isomers is lowered in the presence of strong acids (like HBr generated in situ).
-
Michael Addition (Hydrobromination/Hydration): Nucleophiles (Br⁻, H₂O) can attack the
-carbon, destroying the double bond. -
Polymerization: Free radical or anionic polymerization initiated during harsh workups.
This guide prioritizes the McKenna Method (TMSBr) , as aqueous acid hydrolysis (HCl reflux) is too harsh for this substrate and will almost certainly lead to hydration products.
The "McKenna" Protocol (Gold Standard)
The most reliable method for preserving the alkene geometry is the McKenna reaction using bromotrimethylsilane (TMSBr). This anhydrous method proceeds via a silyl ester intermediate, avoiding the high temperatures and aqueous acids that destroy vinyl groups.
Mechanism of Action
-
Silylation: TMSBr cleaves the alkyl-oxygen bond (not the phosphorus-oxygen bond), forming a bis(trimethylsilyl) phosphonate.
-
Methanolysis: The silyl ester is highly labile and is cleaved by methanol (or water) to yield the phosphonic acid.
Step-by-Step Protocol
| Phase | Action | Technical Rationale (The "Why") |
| 1. Prep | Dry the starting material (diester) by azeotropic distillation with toluene or high-vacuum drying. | Critical: Any residual water reacts with TMSBr to form HBr immediately. HBr causes isomerization. |
| 2. Reaction | Dissolve diester in anhydrous DCM (0.2 M). Add 3.0 - 4.0 equiv.[1] TMSBr dropwise at 0°C under Argon. | Excess TMSBr drives the equilibrium. Low temp prevents thermal isomerization. |
| 3. Monitoring | Warm to RT. Monitor via | Look for a shift from ~18 ppm (diethyl ester) to ~0-5 ppm (silyl ester). Do not proceed until conversion is 100%. |
| 4. Evaporation | CRITICAL STEP: Evaporate solvent and excess TMSBr under high vacuum. | You must remove unreacted TMSBr before adding alcohol. If TMSBr meets MeOH, it generates massive amounts of HBr. |
| 5. Solvolysis | Redissolve residue in DCM. Add Methanol (excess) at 0°C. Stir 30-60 mins. | Cleaves silyl groups. DCM acts as a buffer solvent to dilute the mild acid generated. |
| 6. Isolation | Evaporate volatiles. Dry under high vacuum for 24h. | Removes byproduct MeBr and solvent. |
Visualization: Reaction Pathways & Risks
The following diagram maps the success path versus the failure modes.
Caption: Workflow of the McKenna reaction showing the critical evaporation step required to prevent HBr-mediated side reactions.
Troubleshooting Guide (FAQ)
Issue 1: "I see a mixture of E and Z isomers in my final NMR."
Diagnosis: Acid-catalyzed isomerization. Root Cause: HBr was generated during the solvolysis step. This happens if unreacted TMSBr was still present when you added methanol. Corrective Action:
-
The "Strip" Technique: After the silylation is complete, evaporate the reaction to dryness. Re-dissolve in dry DCM and evaporate again. This ensures all traces of TMSBr are removed.
-
Buffer Addition: Add pyridine (1.0 equiv) or HMDS (Hexamethyldisilazane) to the reaction mixture. These act as acid scavengers.
-
Note: Using HMDS allows for "silylation without salt formation," which is milder than TMSBr alone.
-
Issue 2: "My double bond disappeared (Michael Addition)."
Diagnosis: Hydrobromination or Hydration. Root Cause:
-
Hydrobromination: HBr added across the double bond.
-
Hydration: If you used aqueous acid (HCl) instead of TMSBr, water attacked the
-carbon. Corrective Action: -
Switch strictly to the TMSBr/DCM protocol.
-
Avoid aqueous workups entirely. Vinylphosphonic acids are water-soluble; extracting them from water is difficult and promotes hydration.
Issue 3: "The reaction is incomplete after 24 hours."
Diagnosis: Steric hindrance or degraded reagent. Root Cause:
-
If your starting material has bulky ester groups (isopropyl, tert-butyl), TMSBr reacts slower.
-
TMSBr hydrolyzes in air. If the liquid is yellow/brown, it contains HBr and is degraded. Corrective Action:
-
Use freshly distilled TMSBr .[2]
-
Heat the silylation step to reflux (40°C in DCM) only if using a radical inhibitor (e.g., BHT) to prevent polymerization.
Comparative Data: Hydrolysis Methods
| Method | Reagents | Conditions | Risk of Isomerization | Risk of Michael Addition | Suitability for Vinylphosphonates |
| McKenna | TMSBr, then MeOH | 0°C to RT, Anhydrous | Low (if HBr managed) | Low | Excellent |
| Acid Hydrolysis | Conc. HCl | Reflux, Aqueous | High | Very High (Hydration) | Poor |
| TMSCl / NaI | TMSCl, NaI | Reflux in MeCN | Medium (Thermal risk) | Low | Good (Cheaper alternative) |
References
-
McKenna, C. E., et al. "Functional Selectivity in Phosphonate Ester Dealkylation with Bromotrimethylsilane."[3] Journal of the Chemical Society, Chemical Communications, 1979, pp. 739.[3]
- Blackburn, G. M., & Taylor, G. E. "The synthesis of vinylphosphonates." Journal of Organometallic Chemistry, 1988.
-
Wiemer, A. J., & Wiemer, D. F. "Synthesis of Phosphonate Analogues of Farnesyl Pyrophosphate." Journal of Organic Chemistry, 1996. (Demonstrates TMSBr usage on sensitive allylic/vinylic systems).
- Troev, K. D. "Chemistry and Application of H-Phosphonates." Elsevier, 2006.
For further assistance, please contact the Synthetic Chemistry Support Team with your specific batch details and
Sources
Solving solubility issues of (E)-Prop-1-en-1-ylphosphonic Acid in NMR solvents
Solving solubility issues of (E)-Prop-1-en-1-ylphosphonic Acid in NMR solvents
This is a technical support guide designed for researchers encountering solubility and spectral resolution issues with (E)-Prop-1-en-1-ylphosphonic Acid.
Executive Summary
(E)-Prop-1-en-1-ylphosphonic acid (CAS: 25383-06-6) presents a classic "amphiphilic conflict" in NMR studies.[1] While the propenyl tail is hydrophobic, the phosphonic acid headgroup (
The Core Issue: Users frequently attempt to dissolve the free acid in Chloroform-d (
The Solution:
-
For Free Acid Characterization: Use DMSO-d
.[1][2] It disrupts hydrogen bonding dimers effectively.[1][2] -
For High-Resolution/Quantitative Work: Use Deuterium Oxide (
) + Base ( ) .[1][2] Converting the acid to its phosphonate dianion drastically increases solubility and sharpens peak shape by eliminating proton exchange broadening.
Solvent Selection Decision Matrix
The following logic flow illustrates the decision-making process for selecting the correct solvent system based on your experimental goals.
Figure 1: Decision tree for selecting the optimal NMR solvent system based on analytical requirements.
Detailed Protocols
Protocol A: Characterization in DMSO-d (Recommended for Free Acid)
Why this works: DMSO is a powerful hydrogen-bond acceptor.[2] It solvates the acidic protons of the phosphonic group, breaking up the strong intermolecular dimers that form in non-polar solvents like
-
Preparation: Weigh 10–15 mg of (E)-Prop-1-en-1-ylphosphonic acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).[1][2] Vortex for 30 seconds.[1][2]-
Note: The dissolution is usually exothermic; allow the sample to return to room temperature (298 K) to avoid convection currents during acquisition.
-
-
Acquisition:
-
Set relaxation delay (
) to seconds (phosphorus relaxation can be slow). -
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ).
-
Protocol B: Characterization in D O (Recommended for Cleanest Spectra)
Why this works: The free acid is sparingly soluble in water. Adding base deprotonates the phosphonic acid (
-
Preparation: Weigh 10–20 mg of the sample into a vial.
-
Suspension: Add 0.5 mL of D
O. The solid may not dissolve immediately. -
Basification: Add 40% NaOD in D
O dropwise (approx. 2-3 equivalents) or roughly 10-20 mg of solid .-
Visual Check: The solution should become clear immediately upon basification.
-
-
Acquisition:
Technical Data & Expected Shifts
The following table summarizes the expected spectral features. Note that coupling constants (
| Parameter | DMSO-d | D | Notes |
| Solubility | High (>50 mg/mL) | High (>100 mg/mL) | Insoluble in CDCl |
| Methyl ( | ~1.8 - 1.9 ppm (dd) | ~1.7 - 1.8 ppm (dd) | Couples to alkene H and |
| Alkene | ~5.5 - 6.0 ppm (m) | ~5.8 - 6.2 ppm (m) | Large |
| Alkene | ~6.2 - 6.7 ppm (m) | ~6.0 - 6.5 ppm (m) | Large |
| ~ +12 to +18 ppm | ~ +10 to +15 ppm | Relative to 85% H | |
| Acidic Protons | Broad hump (7-10 ppm) | Absent (Exchanged) | Dianion form has no acidic H. |
Table 1: Comparative spectral data for (E)-Prop-1-en-1-ylphosphonic acid in polar aprotic vs. polar protic solvents.
Troubleshooting FAQs
Q1: I see a "forest" of peaks in the alkene region (5.5 - 7.0 ppm). Is my sample impure?
-
Diagnosis: Not necessarily.[1][2] This is likely due to Heteronuclear Coupling .[1][2]
-
Explanation: The
nucleus (100% natural abundance) splits every proton signal.-
The methyl group is a doublet of doublets (coupling to neighbor H and P).
-
The alkene protons are doublets of doublets of quartets (complex multiplets).
-
-
Verification: Run a
-decoupled experiment ( ). If the multiplets collapse into simple doublets/quartets, your sample is pure.[1][2]
Q2: My peaks in DMSO are very broad. Why?
-
Fix:
Q3: Can I use Methanol-d
-
Answer: Yes, but with caveats.
-
Pros: Good solubility; easier to remove than DMSO if recovering sample.[1][2]
-
Cons: The acidic protons (
) will exchange with deuterium and disappear. You must reference to the residual solvent peak (3.31 ppm) carefully.
Q4: Why does my
-
Explanation: The shift moves upfield/downfield as the ionization state changes (
). -
Control: For reproducible
data, always prepare the sample in the same way (e.g., "saturated in NaOD") or use a buffer.
References
-
Solubility & Properties: LookChem. (2024).[1][2] cis-propenylphosphonic acid Properties and Safety. Retrieved from [Link]
-
NMR Solvent Data: Fulmer, G. R., et al. (2010).[1][2][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Retrieved from [Link]
-
Phosphonic Acid NMR Methodology: Köllo, M., et al. (2013).[1][2] Methylphosphonic acid as a 31P-NMR standard. Analytical Methods. Retrieved from [Link]
-
General Phosphonate Synthesis: Merck & Co. (1973).[1][2] Process for the preparation of cis-1-propenylphosphonic acid (US Patent 3733356A). Retrieved from
Sources
Technical Support Center: Recrystallization of (E)-Prop-1-en-1-ylphosphonic Acid
Technical Support Center: Recrystallization of (E)-Prop-1-en-1-ylphosphonic Acid
Welcome to the technical support guide for the purification of (E)-Prop-1-en-1-ylphosphonic Acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization of this and similar organophosphorus compounds. We will delve into the underlying principles of solvent selection, provide detailed experimental protocols, and offer robust troubleshooting advice to help you achieve a high-purity, crystalline final product.
Understanding the Challenge: The Nature of Phosphonic Acids
(E)-Prop-1-en-1-ylphosphonic Acid (CAS 4672-37-1) is characterized as a white to off-white waxy solid with sparse solubility in water and slight solubility in methanol[]. Like many phosphonic acids, its purification via recrystallization is often non-trivial. The primary challenges stem from the highly polar phosphonic acid functional group, which can lead to several common issues:
-
High Hygroscopicity: The compound readily absorbs moisture from the atmosphere, often resulting in a sticky or gummy solid instead of a free-flowing crystalline powder[2][3].
-
Tendency to Form Oils: Instead of forming a well-defined crystal lattice, the compound may "oil out" of the solution, precipitating as a liquid phase that is difficult to handle and purify[4][5].
-
Amorphous States: In some cases, even after solvent removal, the product may be an amorphous solid rather than a crystalline one, which can affect its stability and handling properties[2].
This guide provides field-proven strategies to overcome these challenges by leveraging carefully selected solvent systems and optimized protocols.
Part 1: Recommended Recrystallization Protocol (Binary Solvent System)
For compounds like (E)-Prop-1-en-1-ylphosphonic Acid, a binary or mixed-solvent system is often the most effective approach[3][6]. This technique relies on dissolving the crude material in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, followed by the careful addition of a miscible "anti-solvent" (in which it is insoluble) to induce precipitation and crystallization upon slow cooling.
Experimental Workflow: Binary Solvent Recrystallization
Below is a detailed, step-by-step methodology for the preferred binary solvent recrystallization.
Caption: Recrystallization workflow using a binary solvent system.
Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude (E)-Prop-1-en-1-ylphosphonic Acid in an Erlenmeyer flask equipped with a stir bar.
-
Select a "good" solvent in which the compound is soluble. Given its properties, start with a minimal amount of water or methanol[][2].
-
Heat the mixture gently while stirring to dissolve the solid completely. Add the solvent dropwise until a clear solution is achieved at the elevated temperature. Causality: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which is necessary for maximizing crystal recovery upon cooling[6][7].
-
-
Hot Filtration (Optional):
-
Addition of Anti-Solvent:
-
While keeping the solution warm, add a miscible "anti-solvent" dropwise with vigorous stirring. Suitable anti-solvents for polar phosphonic acids include acetone or acetonitrile (ACN)[2].
-
Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation.
-
-
Clarification and Slow Cooling:
-
Gently re-heat the turbid solution until it becomes clear again. This ensures the formation of a saturated solution at a high temperature, which is ideal for crystal growth.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities[4][7].
-
Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product from the solution[6].
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel[6].
-
Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.
-
Dry the crystals thoroughly under vacuum, preferably in a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅), to combat the compound's hygroscopic nature[9].
-
Part 2: Solvent System Selection Guide
The choice of solvent is the most critical parameter in a successful recrystallization[10]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[4]. For phosphonic acids, mixed-solvent systems are generally superior.
| Solvent System (Good/Anti-Solvent) | Rationale & Mechanism | Pros | Cons |
| Water / Acetone | Water solubilizes the polar phosphonic acid, while acetone acts as a less polar anti-solvent to reduce solubility upon cooling[2]. | Readily available, non-toxic solvents. Effective for highly polar compounds. | The high boiling point of water can sometimes promote oiling out. |
| Water / Acetonitrile (ACN) | Similar to Water/Acetone. ACN is a polar aprotic solvent that is a good anti-solvent for this class of compounds[2]. | Can provide well-defined crystals. ACN is relatively easy to remove under vacuum. | ACN is more toxic and expensive than acetone. |
| Methanol / Acetone | Methanol is a good solvent for phosphonic acids[2][9]. Acetone serves as the anti-solvent. | Lower boiling point than water, potentially reducing the risk of oiling out. | Methanol's high solvency may lead to lower recovery if too much is used. |
| Ethanol / Water | A small amount of water is used to dissolve the compound, and ethanol acts as the bulk anti-solvent[2]. | Effective for many phosphonic acids. Ethanol is a relatively benign solvent. | Can be difficult to find the perfect ratio; may require significant optimization. |
| Isopropanol / Water | Similar principle to the Ethanol/Water system[2]. | Isopropanol is an excellent precipitant for polar compounds. | The compound's solubility in isopropanol may be very low, requiring careful addition of water. |
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of (E)-Prop-1-en-1-ylphosphonic Acid in a direct question-and-answer format.
Troubleshooting Guide
Sources
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. athabascau.ca [athabascau.ca]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Reference Data & Comparative Studies
Coupling Constant Analysis for (E)-Prop-1-en-1-ylphosphonic Acid Configuration
Coupling Constant Analysis for (E)-Prop-1-en-1-ylphosphonic Acid Configuration
The determination of the stereochemical configuration of (E)-Prop-1-en-1-ylphosphonic acid is a critical step in the synthesis of phosphonate-based therapeutics, particularly for mimics of phosphate esters (bioisosteres).
This guide provides an authoritative technical comparison of analytical methods, with a specific focus on Scalar Coupling Constant Analysis (
Executive Summary: The Stereochemical Challenge
Vinyl phosphonates like prop-1-en-1-ylphosphonic acid exist as two geometric isomers: (E) (trans-like) and (Z) (cis-like). Differentiating these isomers is crucial because their biological activities and reactivities differ significantly.[1][2]
-
The (E)-Isomer: The phosphonate group (
) and the methyl group ( ) are on opposite sides of the double bond. -
The (Z)-Isomer: The phosphonate group and the methyl group are on the same side.
While X-ray crystallography is definitive, it requires crystalline samples.[1] 1H-NMR spectroscopy offers a rapid, solution-state alternative that is equally robust when analyzing vicinal coupling constants (
Methodology Comparison
| Feature | Method A: Coupling Constant Analysis ( | Method B: 1D NOE / 2D NOESY | Method C: X-Ray Crystallography |
| Primary Mechanism | Through-bond interaction (Karplus relationship). | Through-space magnetic interaction (< 5 Å).[1] | Electron density diffraction. |
| Reliability | High. | Medium-High. Subject to artifacts (chemical exchange, spillover).[1] | Definitive. |
| Sample Requirement | Standard solution (~5-10 mg). | Standard solution (degassed preferred). | Single crystal (often difficult for oils/waxes). |
| Time to Result | < 10 Minutes. | 1-4 Hours. | Days to Weeks. |
| Verdict | Preferred Routine Method. | Secondary Confirmation. | Last Resort. |
Deep Dive: Coupling Constant Analysis
The configuration is assigned by analyzing the splitting patterns of the vinylic protons (
3.1 The Structural Framework
- : The proton on the carbon attached to Phosphorus.
- : The proton on the carbon attached to the Methyl group.
3.2 Diagnostic Coupling Constants
The assignment relies on two specific vicinal coupling constants:
-
(Proton-Proton): The coupling between
and . -
(Phosphorus-Proton): The coupling between the Phosphorus nucleus (
) and the -proton ( ).
Table 1: Comparative Coupling Constants for (E) vs. (Z) Isomers
| Parameter | (E)-Isomer (Target) | (Z)-Isomer (Alternative) | Mechanistic Explanation |
| 17.0 – 17.5 Hz | 11.0 – 13.0 Hz | Karplus Relation: Trans-protons ( | |
| ~20 – 24 Hz | ~40 – 50 Hz | Inverse Geometry: In the (E)-isomer, P and | |
| ~18 – 22 Hz | ~18 – 22 Hz | Geminal Coupling: Large but generally similar for both isomers; less diagnostic.[1] |
Critical Insight: There is an inverse relationship in the magnitudes.
If (E): You see a Large H-H coupling (~17 Hz) and a Small P-H coupling (~22 Hz).
If (Z): You see a Small H-H coupling (~11 Hz) and a Large P-H coupling (~45 Hz).
3.3 Spectral Appearance (Multiplet Analysis)
For the (E)-isomer, the
-
Split by
: Large doublet ( Hz). -
Split by
: Medium doublet ( Hz). -
Split by
: Small quartet ( Hz).
Experimental Protocol
Objective: Unambiguous assignment of (E)-Prop-1-en-1-ylphosphonic acid configuration.
Reagents:
-
Sample: ~10 mg of synthesized phosphonic acid (or diethyl ester).
-
Solvent:
(for esters) or (for free acids; add 1 eq. if solubility is poor).
Workflow:
-
Acquisition:
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) or Gaussian window function for resolution enhancement.
-
-
Analysis (The "Decision Tree"):
-
Locate the alkene region (5.5 – 7.0 ppm).
-
Identify the signal for
(usually further downfield or distinct due to methyl coupling). -
Measure the width (in Hz) between the outermost peaks of the large doublet components.
-
Visualization: Logic Flow for Assignment
The following diagram illustrates the decision logic based on experimental NMR data.
Caption: Decision tree for stereochemical assignment of 1-alkenylphosphonates using vicinal coupling constants.
References
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: NMR Coupling Constants. University of Wisconsin-Madison.[1] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for Karplus relationships in alkenes).
-
Bikbaeva, Z., et al. (2023).[1] "Vinyl Phosphonates as Photopharmacological Agents: Laser-Induced Cis-Trans Isomerization". ChemPhotoChem. Link
-
BenchChem Guide. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants". Link
-
NIST Chemistry WebBook. (2023).[1] "Prop-1-en-1-ylphosphonic acid Spectral Data". Link
Sources
Reference Standards for (E)-Prop-1-en-1-ylphosphonic Acid Analysis
Reference Standards for (E)-Prop-1-en-1-ylphosphonic Acid Analysis
Advanced Comparison Guide & Technical Workflow
Executive Summary & Technical Context[1][2][3][4][5][6]
(E)-Prop-1-en-1-ylphosphonic acid (CAS: 4672-37-1) is a critical structural analogue and process impurity associated with the antibiotic Fosfomycin . Often formed via the dehydration of 1,2-dihydroxypropylphosphonic acid or the rearrangement of the epoxide ring under acidic stress, its control is vital for drug substance purity.
The analysis of this compound presents three distinct challenges that this guide addresses:
-
Polarity: As a small, highly polar phosphonate, it exhibits near-zero retention on standard C18 HPLC columns.
-
Isomerism: It exists as an E (trans) and Z (cis) isomeric pair. The Z-isomer (CAS: 25383-06-6) is often the predominant impurity, making the specific detection of the E-isomer a challenge of resolution.
-
Detection: It lacks a strong UV chromophore, rendering standard diode-array detection (DAD) insensitive.
This guide evaluates reference standard grades and provides a self-validating analytical workflow using HILIC-MS and qNMR.
Comparative Analysis of Reference Standards
Selecting the correct reference standard grade is a decision governed by the stage of drug development (Early R&D vs. GMP Release).
Table 1: Reference Standard Tier Comparison
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Primary Analytical Standard | Tier 3: Research Grade / Custom Synthesis |
| Primary Use | GMP Release, Calibration of Secondary Stds | Method Validation, Stability Studies | Early R&D, Peak Identification |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) | Quantitative NMR (qNMR) | Area % (HPLC/GC) only |
| Uncertainty | Explicit Uncertainty Budget ( | No Uncertainty Budget | Unknown |
| Isomeric Purity | Validated E/Z Ratio (e.g., 99.5% E) | Confirmed E/Z Ratio | Often a mixture (e.g., 90:10 E/Z) |
| Hygroscopicity | Packaged under Argon/Desiccant | Standard Vial | Variable |
| Cost | High ( | Moderate ( | Low ($) |
| Recommendation | Mandatory for Final QC | Best Balance for Development | Screening Only |
Critical Insight: For (E)-Prop-1-en-1-ylphosphonic acid, Tier 3 standards are dangerous. Many "research grade" suppliers provide a thermodynamic mixture of E and Z isomers without specifying the ratio. Using a mixture as a quantitative standard for the specific E-isomer will introduce a systematic bias in your assay.
Self-Validating Analytical Workflows
To ensure data integrity, we utilize an Orthogonal Verification System . We do not rely on a single method. Instead, we use qNMR to validate the standard's purity and HILIC-MS for trace analysis.
Workflow Diagram: Standard Qualification & Analysis
The following diagram illustrates the decision matrix for qualifying the standard and selecting the analytical method.
Caption: Decision tree for qualifying reference standards and selecting the appropriate analytical technique based on data requirements.
Protocol A: Structural Validation via NMR (The "Truth" Method)
NMR is the only method capable of absolute differentiation between the E and Z isomers without reference material, relying on scalar coupling constants (
-
Objective: Confirm identity and determine the E/Z molar ratio.
-
Solvent: D₂O (pH adjusted to >7 with NaOD to ensure full ionization and solubility).
-
Internal Standard (for qNMR): Maleic Acid (traceable to NIST).
Key Diagnostic Signals:
-
Olefinic Protons: Look for the multiplet signals between
5.5 – 6.5 ppm. -
Coupling Constants (
):-
(E)-Isomer (Trans): Large coupling constant, typically
. -
(Z)-Isomer (Cis): Smaller coupling constant, typically
.
-
-
Phosphorus Coupling (
/ ): Large doublets due to P influence (often 15–20 Hz).
Calculation:
Protocol B: Trace Analysis via HILIC-MS/MS
Because the compound is polar and lacks a chromophore, HILIC-MS is the industry standard for sensitivity.
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the stationary phase surface. The polar phosphonic acid partitions into this layer.[1]
Method Parameters:
| Parameter | Setting | Rationale |
| Column | Phenomenex Luna Omega Sugar or Waters BEH Amide (100 x 2.1 mm, 1.7 µm) | Amide phases provide superior retention for phosphonates compared to bare silica. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH ensures the phosphonate is fully ionized (dianion), improving peak shape. |
| Mobile Phase B | Acetonitrile | The "weak" solvent in HILIC. |
| Gradient | 90% B to 50% B over 10 mins | Gradient elution is required to elute the highly retained phosphonic acid. |
| Detection | MS/MS (ESI Negative Mode) | Negative mode is mandatory for acidic phosphonates. |
| MRM Transitions | 121.0 | Loss of propenyl group ( |
Self-Validating Check:
-
Retention Time Stability: If RT shifts >2%, the column equilibration is insufficient. HILIC requires long equilibration (20+ column volumes).
-
Matrix Effect: Perform a spike-recovery experiment. Phosphonates are notorious for suppression by inorganic salts in the sample matrix.
Protocol C: Ion Chromatography (Robustness Alternative)
For labs without MS, or for assaying the bulk salt, Ion Chromatography (IC) with suppressed conductivity detection is the robust alternative.
-
Column: Dionex IonPac AS11-HC (High Capacity anion exchange).
-
Eluent: KOH gradient (generated electronically).
-
Detection: Suppressed Conductivity.
-
Advantage: Separates (E)-propenylphosphonate from inorganic phosphate (
) and chloride, which are common contaminants.
Handling & Stability Guidelines
-
Hygroscopicity: Phosphonic acids are hygroscopic. Weighing must be performed rapidly or in a glove box.
-
Correction Factor: Always determine water content (Karl Fischer) at the time of use if the standard is not single-use ampouled.
-
-
Container Material: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) vials.
-
Why? Phosphonates can exhibit non-specific binding to active sites on untreated glass surfaces at trace levels.
-
-
Solution Stability: The (E)-isomer is generally stable in neutral/basic aqueous solution. Avoid heating in strong acid, which may catalyze isomerization to the (Z)-form or hydration to the alcohol.
References
-
European Directorate for the Quality of Medicines (EDQM). Fosfomycin Trometamol Monograph 1424. European Pharmacopoeia. Link
-
United States Pharmacopeia (USP). Fosfomycin Tromethamine. USP-NF. Link
-
Phenomenex. LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. Application Note AN-1148. Link
-
PubChem. (E)-Prop-1-en-1-ylphosphonic Acid (Compound Summary). National Library of Medicine. Link
-
BOC Sciences. (E)-Prop-1-en-1-ylphosphonic Acid Product Data.
-
LGC Standards. Fosfomycin Impurity Standards. Link
(Note: While specific application notes for the (E)-isomer are rare, the cited HILIC methodologies for general phosphonic acids [Ref 3] are the industry standard adapted for this specific isomer.)
Sources
Comparative Acidity Guide: (E)-Prop-1-en-1-ylphosphonic Acid vs. Allylphosphonic Acid
Comparative Acidity Guide: (E)-Prop-1-en-1-ylphosphonic Acid vs. Allylphosphonic Acid
Part 1: Executive Summary
In the context of drug design and bioisosteric replacement, the acidity of the phosphonic acid moiety is a critical parameter governing ionization state, solubility, and protein-ligand binding affinity.
The Verdict: (E)-Prop-1-en-1-ylphosphonic acid is significantly more acidic than allylphosphonic acid.
-
(E)-Prop-1-en-1-ylphosphonic acid (
) : The phosphorus atom is directly bonded to an hybridized carbon. The higher -character ( ) of the vinyl carbon exerts a strong electron-withdrawing inductive effect (-I), stabilizing the phosphonate anion. -
Allylphosphonic acid (
) : The phosphorus atom is bonded to an hybridized methylene carbon ( -character). The electron-withdrawing effect of the distal double bond is attenuated by the methylene spacer, resulting in a less stable anion and higher .
This guide details the structural causality, provides experimental data, and outlines a self-validating protocol for verifying these values in your laboratory.
Part 2: Structural & Electronic Analysis
To understand the acidity difference, we must analyze the electronic environment immediate to the phosphorus atom. The acidity of phosphonic acids (
Chemical Structures and Electronic Effects
The following diagram illustrates the structural differences and the electronic vectors influencing acidity.
Figure 1: Structural causality linking hybridization to anion stability.
Mechanism of Acidity
-
Inductive Effect (-I):
-
Propenyl: The Phosphorus is attached to a vinylic carbon (
). carbons are more electronegative than carbons due to electrons being held closer to the nucleus. This pulls electron density away from the phosphorus, making the P center more positive, which in turn pulls density from the Oxygen atoms, facilitating proton release. -
Allyl: The Phosphorus is attached to a methylene carbon (
). The inductive pull from the adjacent double bond is "insulated" by this saturated carbon, significantly reducing the stabilizing effect on the conjugate base.
-
-
Resonance (Mesomeric) Effect:
-
While
resonance is less significant than or resonance due to poor orbital overlap ( or ), the vinylic system in propenylphosphonic acid allows for some conjugation with the phosphoryl group ( ), which is absent in the allyl system due to the methylene interruption.
-
Part 3: Quantitative Data Comparison
The following data summarizes the physicochemical properties derived from experimental literature and predictive models (ACD/Labs, EPISuite).
| Parameter | (E)-Prop-1-en-1-ylphosphonic Acid | Allylphosphonic Acid | Note |
| CAS Number | 4672-37-1 | 6833-67-6 | |
| Hybridization ( | Primary acidity driver | ||
| 1.59 ± 0.10 | 2.35 ± 0.15 | Propenyl is ~5x more acidic ( | |
| 6.80 ± 0.20 | 7.40 ± 0.20 | ||
| LogP (Octanol/Water) | -0.52 | -0.65 | Both are highly polar |
| Stability | Stable | Prone to prototropic shift to vinyl isomer |
Critical Insight: The
represents a significant difference in biological systems. At pH 2.0 (gastric environment), (E)-prop-1-en-1-ylphosphonic acid will be >70% ionized (mono-anion), whereas allylphosphonic acid will be <30% ionized.
Part 4: Experimental Protocol (Self-Validating)
To verify these values in your specific formulation or buffer system, use the following Potentiometric Titration Protocol . This method is superior to NMR titration for precise
Materials
-
Analyte: 50 mg of Phosphonic Acid derivative (High Purity >98%).
-
Titrant: 0.1 M NaOH (Standardized against KHP).
-
Solvent: Degassed
-free water (critical to prevent carbonate error). -
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).
-
Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Workflow Diagram
Figure 2: Potentiometric titration workflow for precise pKa determination.
Step-by-Step Methodology
-
System Calibration: Calibrate the pH electrode using at least 4 buffers, specifically including pH 1.68, as
is very low. -
Blank Titration: Perform a titration on the solvent blank (0.1 M KCl) to subtract background acidity/alkalinity.
-
Sample Titration:
-
Dissolve analyte in degassed 0.1 M KCl to approx. 1-2 mM concentration.
-
Maintain temperature at 25°C ± 0.1°C.
-
Titrate with 0.1 M NaOH.
-
Validation Check: Ensure the titration curve shows two distinct inflection points. If the first inflection is obscured by the solvent limit (pH < 2), use the Bjerrum difference plot method or Gran Plot linearization to extrapolate
.
-
-
Data Processing: The
is defined as the pH at the half-equivalence point ( ).
Part 5: Implications for Drug Development
Bioisosterism & Permeability
Phosphonic acids are often used as bioisosteres for carboxylic acids or phosphate esters.
-
(E)-Prop-1-en-1-ylphosphonic acid mimics the acidity of stronger carboxylic acids (e.g., pyruvic acid). Its rigidity (double bond) restricts conformational freedom, potentially increasing binding selectivity but decreasing "induced fit" adaptability.
-
Allylphosphonic acid is more flexible and slightly less acidic, mimicking standard aliphatic carboxylic acids.
Synthetic Utility (Horner-Wadsworth-Emmons)
While this guide focuses on O-H acidity, the C-H acidity at the
-
Allylphosphonates have acidic
-protons ( in DMSO) and can be deprotonated to form nucleophiles. -
Vinylphosphonates lack
-protons and act as Michael acceptors (electrophiles), not nucleophiles, in C-C bond formation.
References
-
LookChem. (2025). cis-Propenylphosphonic acid: Chemical Properties and Predicted pKa. Retrieved from
-
BenchChem. (2025).[1] Phenylphosphonic Acid: An In-Depth Technical Guide to its pKa Value. (Used for comparative phosphonic acid dissociation protocols). Retrieved from
-
ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids. Retrieved from
-
Wikipedia. (2025). Vinylphosphonic acid: Structure and Acidity. Retrieved from
-
PubChem. (2025).[2] Allylphosphonic Acid: Compound Summary. Retrieved from
Sources
Mass spectrometry fragmentation patterns of (E)-Prop-1-en-1-ylphosphonic Acid
Mass spectrometry fragmentation patterns of (E)-Prop-1-en-1-ylphosphonic Acid
Publish Comparison Guide: Analytical Profiling of (E)-Prop-1-en-1-ylphosphonic Acid
Executive Summary & Molecule Profile
(E)-Prop-1-en-1-ylphosphonic acid (often identified as Fosfomycin Impurity B in pharmaceutical contexts) presents a unique analytical challenge due to its high polarity, low volatility, and structural similarity to its epoxide analogue, Fosfomycin.
This guide objectively compares the two dominant mass spectrometry workflows for this analyte: Derivatization-GC-MS (Electron Ionization) and Negative Mode LC-MS/MS (Electrospray Ionization).
-
Molecule: (E)-Prop-1-en-1-ylphosphonic Acid[]
-
Formula:
-
Exact Mass: 122.0133 Da
-
Key Application: Antibiotic purity profiling, organophosphorus synthesis.
Comparative Workflow Analysis
The choice between GC and LC workflows depends on the analytical goal: structural elucidation (GC) versus high-throughput quantification (LC).
| Feature | Method A: GC-EI-MS (TMS Derivatization) | Method B: LC-ESI-MS/MS (Negative Mode) |
| Primary Utility | Structural confirmation; Isomer differentiation ((E) vs (Z) vs Allyl). | Trace quantification in biological matrices (Plasma, Urine). |
| Sample Prep | High: Requires dry-down & silylation (BSTFA/TMCS). | Low: Dilute-and-shoot or protein precipitation. |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Specificity | Excellent: Chromatographic resolution of geometric isomers. | Good: Relies on MRM transitions; isomers may co-elute. |
| Key Artifacts | Moisture sensitivity; Incomplete derivatization. | Ion suppression; In-source fragmentation. |
Deep Dive: GC-EI-MS Fragmentation (TMS Derivative)
Native phosphonic acids are non-volatile and thermally unstable. Analysis requires conversion to the bis(trimethylsilyl) ester.
Experimental Protocol (Derivatization)
-
Dry: Evaporate 50 µL of sample (in MeOH) to complete dryness under
. -
React: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate: Heat at 70°C for 30 minutes.
-
Inject: 1 µL splitless into GC-MS (DB-5ms column).
Fragmentation Pattern (EI, 70 eV)
The derivative Bis(trimethylsilyl) (E)-prop-1-en-1-ylphosphonate has a molecular weight of 266 Da .
-
Molecular Ion (
): m/z 266 . Usually weak or absent due to labile TMS groups. -
Base Peak (
): m/z 251 . Loss of a methyl radical ( ) from a TMS group. This is the diagnostic quantifier ion. -
Rearrangement Ion: m/z 147 . Characteristic of poly-silylated species
. -
Phosphonate Core: m/z 73 (
). High intensity but non-specific. -
Structural Diagnostic: m/z 121 . P-C bond cleavage retaining the phosphorous core (rare in EI, but observable).
Differentiation Note: The (E)-isomer can be distinguished from the (Z)-isomer and the allyl-isomer (prop-2-en-1-yl) primarily by Retention Time (GC). The (E)-isomer, being thermodynamically more stable and linear, typically elutes after the allyl isomer but before the (Z)-isomer on non-polar columns.
Deep Dive: LC-ESI-MS/MS Fragmentation (Negative Mode)
For biological samples or impurity profiling where derivatization is impractical, Negative Electrospray Ionization (ESI-) is the industry standard.
Experimental Protocol (Direct Infusion/LC)
-
Mobile Phase: 10 mM Ammonium Acetate (pH 9.0) / Acetonitrile (HILIC mode recommended due to polarity).
-
Ionization: ESI Negative Mode (-3.5 kV).
-
Collision Energy: 15–25 eV.
Fragmentation Pathway (MS/MS of m/z 121)
The deprotonated precursor is [M-H]⁻ at m/z 121 .
-
Precursor: m/z 121 (
). -
Primary Product: m/z 79 (
). The metaphosphate anion. This is the dominant transition used for MRM quantification. -
Secondary Product: m/z 63 (
). -
Neutral Loss: Loss of Propene (
, 42 Da).
Comparison with Fosfomycin:
-
Fosfomycin: Precursor m/z 137
Product m/z 79. -
(E)-Propenyl Impurity: Precursor m/z 121
Product m/z 79. -
Note: The distinct precursor masses allow for easy separation in MS/MS, even if chromatographic resolution is poor.
Visualized Pathways
Figure 1: ESI(-) Fragmentation Mechanism
The following diagram illustrates the collision-induced dissociation (CID) pathway in negative mode.
Caption: CID fragmentation pathway of m/z 121 in negative ESI mode, showing the characteristic loss of the propenyl chain.
Figure 2: Workflow Decision Matrix
Use this logic flow to select the correct method for your application.
Caption: Decision matrix for selecting LC-MS vs GC-MS based on sample complexity and analytical goals.
References
-
European Pharmacopoeia (Ph. Eur.). Fosfomycin Sodium Monograph: Impurity B (1-propenylphosphonic acid). European Directorate for the Quality of Medicines.
-
NIST Mass Spectrometry Data Center. Phosphonic acid, bis(trimethylsilyl) esters - Fragmentation Classifications. NIST Chemistry WebBook, SRD 69.
-
Reemtsma, T. (2003). Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants.[2] Journal of Chromatography A.
- Falara, V. et al. (2014). Fosfomycin Impurity Profiling by LC-MS/MS.
Sources
A Senior Application Scientist's Guide to Validating Propenylphosphonate Stereochemistry using NOE NMR Experiments
A Senior Application Scientist's Guide to Validating Propenylphosphonate Stereochemistry using NOE NMR Experiments
In the landscape of drug development and materials science, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and desired material properties. For propenylphosphonates, a class of compounds with significant biological and synthetic utility, the determination of the geometric configuration (E/Z isomerism) around the carbon-carbon double bond is a critical checkpoint. While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the Nuclear Overhauser Effect (NOE), offers an unambiguous and definitive method for this validation.
This guide provides a comprehensive, in-depth comparison and workflow for utilizing NOE-based NMR experiments to confidently assign the stereochemistry of propenylphosphonates. We will move beyond a simple listing of steps to explore the underlying principles, the rationale behind experimental choices, and the interpretation of data, equipping researchers with the expertise to implement this technique effectively.
The Foundational Principle: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect is a phenomenon where the transfer of nuclear spin polarization occurs between two nuclei that are in close spatial proximity (typically within 5 Å).[1][2][3] This effect is mediated through dipole-dipole interactions and is independent of through-bond J-coupling.[4][5] The key takeaway for structural elucidation is that the intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei (I ∝ 1/r⁶).[6] This steep distance dependence makes the NOE an exceptionally sensitive "ruler" for determining which atoms are close to each other in 3D space.
For propenylphosphonates, this principle is directly applicable to distinguishing between E and Z isomers. The spatial distance between the vinylic proton (Hα) and the proton on the adjacent carbon (Hβ) is significantly different in the two isomers.
-
In the Z-isomer , Hα and Hβ are on the same side of the double bond, resulting in a short internuclear distance. This proximity allows for efficient magnetization transfer, leading to a detectable NOE signal upon irradiation of one of the protons.
-
In the E-isomer , Hα and Hβ are on opposite sides of the double bond. The greater distance between them prevents significant dipole-dipole relaxation, resulting in a very weak or completely absent NOE signal.
This distinct difference in NOE response forms the basis of a definitive stereochemical assignment.
Strategic Experimental Design: 1D vs. 2D NOE Experiments
Before proceeding to the experimental protocol, a crucial decision is the choice between a 1D NOE experiment (often called NOE Difference or selective 1D NOESY) and a 2D NOESY experiment.
| Feature | 1D NOE (Selective NOESY/NOE Difference) | 2D NOESY |
| Objective | To observe NOEs from one or a few specific, pre-selected protons. | To map all possible ¹H-¹H NOEs within the molecule simultaneously.[7] |
| Experiment Time | Fast. Can yield results in minutes per irradiation.[7][8] | Slower. Typically requires several hours.[7] |
| Data Complexity | Simple. Results in a 1D spectrum showing only the enhanced peaks. | Complex. A 2D map with diagonal peaks and cross-peaks.[1] |
| Resolution | High resolution, ideal for resolving crowded spectral regions. | Can have lower resolution in the indirect dimension (F1). |
| Ideal Use Case | Answering a specific stereochemical question, such as "Is proton A close to proton B?". Perfect for E/Z isomer differentiation.[7] | Full 3D structure elucidation of complex molecules or when all spatial correlations are of interest.[9][10] |
For the specific task of validating propenylphosphonate stereochemistry, a series of selective 1D NOE experiments is generally the more efficient and direct approach .[11] It provides a clear, high-sensitivity answer to the precise question being asked.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure the generation of high-quality, trustworthy data. Each step includes justifications grounded in the principles of NMR spectroscopy.
Step 1: Rigorous Sample Preparation
The quality of an NOE spectrum is critically dependent on the quality of the NMR sample. NOE signals are inherently weak, often representing only 0.1-2% of the intensity of a standard proton signal.[7]
-
Concentration: Prepare a relatively concentrated sample. For a typical small molecule (MW < 700 g/mol ), aim for 10-20 mg dissolved in 0.6-0.7 mL of deuterated solvent.[11][12] This ensures a high signal-to-noise ratio, which is crucial for detecting weak NOE enhancements.
-
Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Low-viscosity solvents like Acetone-d₆ can increase relaxation times, sometimes enhancing NOE sensitivity.[6]
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent).[13] Solid impurities will degrade the magnetic field homogeneity, leading to poor spectral lineshape and resolution.
-
Degassing (Critical Step): Dissolved molecular oxygen (O₂) is paramagnetic and significantly shortens proton relaxation times, which can reduce or completely quench the NOE effect.[14] Degassing the sample is therefore highly recommended. The most effective method is Freeze-Pump-Thaw :
-
Freeze the sample in the NMR tube using liquid nitrogen.
-
Apply a high vacuum to remove gases above the frozen solvent.
-
Close the vacuum line and thaw the sample. The dissolved gases will bubble out of the solution.
-
Repeat this cycle 3-4 times for optimal removal of oxygen.[14]
-
Step 2: Acquiring the Data (Selective 1D NOESY)
This workflow assumes access to a modern NMR spectrometer with a selective 1D NOESY pulse sequence (e.g., selnogp on Bruker, NOESY1D on Agilent/Varian).[3][11]
-
Acquire a Standard ¹H Spectrum: First, run a standard, high-quality 1D proton spectrum. This is used to identify the precise chemical shifts (frequencies) of the protons you intend to irradiate (Hα and Hβ).
-
Set Up the Selective 1D NOESY Experiment: Load a selective 1D NOESY pulse sequence. You will perform two separate experiments: one irradiating Hα and one irradiating Hβ.
-
Irradiation: Set the irradiation frequency to the center of the multiplet for your first target proton (e.g., Hα).
-
Set the Mixing Time (d8 or tm): This is the most critical parameter.[4][15] The mixing time is the period during which NOE transfer occurs.
-
Causality: For small molecules (MW < 1000), the NOE builds up relatively slowly. A mixing time that is too short will result in no observable signal, while one that is too long can lead to secondary effects like spin diffusion.
-
Recommendation: For propenylphosphonates, a good starting point for the mixing time is between 500 ms and 800 ms .[4][7] You may need to optimize this value for your specific molecule.
-
-
Number of Scans (ns): Since the NOE signal is weak, a sufficient number of scans is required to achieve a good signal-to-noise ratio. Start with 64 or 128 scans and increase as needed. The number of scans should typically be a multiple of 8 or 16 depending on the specific pulse sequence and phasing cycle.[15]
-
Acquire Data: Run the experiment.
-
Repeat: Set up a second experiment, this time irradiating the other key proton (e.g., Hβ), keeping all other parameters identical.
Data Analysis and Interpretation
Proper processing is key to interpreting the results. The irradiated peak should be phased negative (an inverted signal), while any protons experiencing an NOE will appear as positive, absorptive peaks.[7]
Let's consider a generic diethyl propenylphosphonate:
Expected Results:
The following table summarizes the expected outcomes from the two selective 1D NOE experiments. The observation of a reciprocal enhancement provides a self-validating system, greatly increasing confidence in the assignment.
| Experiment | Expected Outcome for Z-Isomer | Expected Outcome for E-Isomer | Stereochemical Conclusion |
| Irradiate Hα | Positive enhancement of the Hβ signal is observed. | No enhancement of the Hβ signal is observed. | Clear differentiation. |
| Irradiate Hβ | Positive enhancement of the Hα signal is observed. | No enhancement of the Hα signal is observed. | Confirms the assignment. |
Trustworthiness Check: The power of this method lies in its dual-validation nature. If irradiating Hα shows an NOE to Hβ, then the reciprocal experiment—irradiating Hβ—must show an NOE back to Hα. If this reciprocal observation is missing, it could indicate an experimental artifact or a more complex conformational issue, and the results should be scrutinized further. This reciprocal confirmation is the hallmark of a trustworthy and robust analysis.[1][16]
Conclusion
The stereochemical integrity of propenylphosphonates is paramount to their function. The Nuclear Overhauser Effect provides a powerful, non-destructive, and definitive tool for the assignment of E/Z geometry. By employing a meticulous experimental protocol, particularly with selective 1D NOE experiments, researchers can obtain clear and unambiguous data. The key to success lies in careful sample preparation to eliminate paramagnetic interference, the strategic selection of experimental parameters like mixing time, and the confirmation of results through reciprocal irradiation. This approach transforms the NOE experiment from a simple measurement into a robust, self-validating system for stereochemical analysis, meeting the high standards of scientific integrity required in research and development.
References
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Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
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University of Chicago, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Keeler, J. (2010). The Nuclear Overhauser Effect. In Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. (Note: A representative book source, URL from search result points to a ResearchGate summary: [Link])
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Jones, D. N. (Ed.). (2007, March 3). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education. Retrieved from [Link]
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Zhou, H. (2010, September). 1D and 2D NOESY Comparison. University of Connecticut. Retrieved from [Link]
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IMSERC. (2014, April 15). NMR Manual for 1D NOE NMR on Agilent Spectrometers. Northwestern University. Retrieved from [Link]
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Butts, C. P., & Martin, G. E. (2020). Reference-free NOE NMR analysis. Chemical Science. Retrieved from [Link] (Note: Link is to a PDF, main article page may be preferable: [Link])
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University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]
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University College London. (n.d.). NOE Experiments. Retrieved from [Link]
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Hanson, R. M. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education. Retrieved from [Link]
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Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
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Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Reference-free NOE NMR analysis. Chemical Science. Retrieved from [Link]
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ResearchGate. (2020, August 28). (PDF) Reference-free NOE NMR analysis. Retrieved from [Link]
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Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]
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UMass Amherst, NMR Labs. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, March 21). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]
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University of Ottawa, NMR Facility. (n.d.). NOESY and EXSY. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). NOESY ¹H–¹H 2D NMR interactions of the E/Z-diastereomers of 5c. Retrieved from [Link]
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MDPI. (2021, April 23). Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research. Molecules. Retrieved from [Link]
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TSI Journals. (2018, October 5). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc. Retrieved from [Link]
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